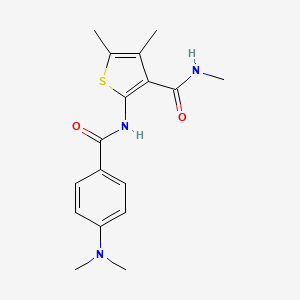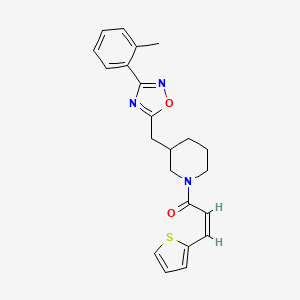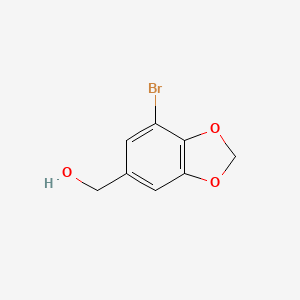
(7-bromo-2H-1,3-benzodioxol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(7-bromo-2H-1,3-benzodioxol-5-yl)methanol” is an organic compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.045 .
Molecular Structure Analysis
The molecule contains a total of 23 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, the boiling point and other physical and chemical properties are not available from the current data.Scientific Research Applications
Synthesis Methodologies
- Total Synthesis of Biologically Active Compounds : The compound has been used as a starting material in the total synthesis of biologically active, naturally occurring dibromo compounds. This synthesis demonstrates the compound's role in creating complex molecules with potential biological activities, highlighting its importance in medicinal chemistry and drug discovery (Akbaba et al., 2010).
Pharmaceutical Intermediates
- Carbonic Anhydrase Inhibitory Properties : Studies have explored the synthesis of novel bromophenols, including natural products, from (7-bromo-2H-1,3-benzodioxol-5-yl)methanol and its derivatives. These compounds have shown significant inhibitory activity against human carbonic anhydrase II, suggesting their potential use in developing drugs for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Material Science
- Construction of Coordination Polymers : The coordination of methanol and ethanol molecules in the construction of one-dimensional coordination polymers demonstrates the versatility of this compound in material science. These polymers exhibit varying magnetic properties based on their structural differences, showcasing the potential for creating materials with specific magnetic behaviors (Liu et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been known to target microtubules . Microtubules play a crucial role in cell division and are often the target of anticancer drugs .
Mode of Action
This can lead to mitotic blockade and cell apoptosis .
Biochemical Pathways
Given its potential interaction with microtubules, it may influence pathways related to cell division and apoptosis .
Result of Action
If it acts similarly to related compounds, it may cause mitotic blockade and induce apoptosis in cells .
Properties
IUPAC Name |
(7-bromo-1,3-benzodioxol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,10H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLUEEMMMFWGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
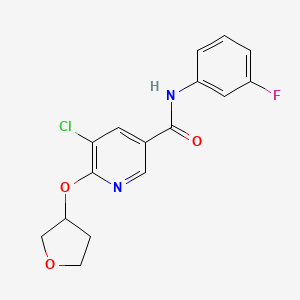
![5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2904825.png)
![2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2904827.png)
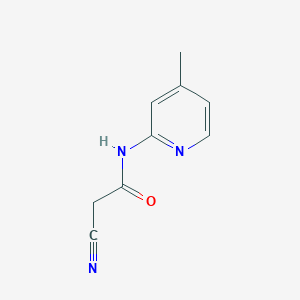
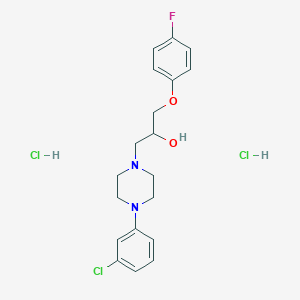
![8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2904830.png)
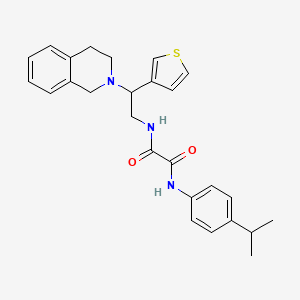
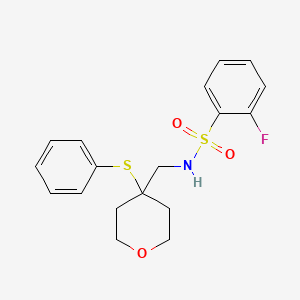
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904836.png)
![N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2904838.png)
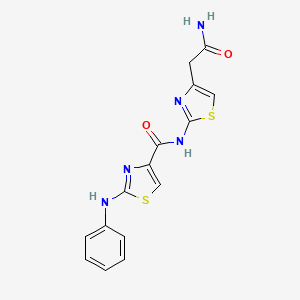
![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)
